molecular formula C9H4N2O B6272318 3-formylbenzene-1,2-dicarbonitrile CAS No. 129221-76-7

3-formylbenzene-1,2-dicarbonitrile

Cat. No.: B6272318
CAS No.: 129221-76-7
M. Wt: 156.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylbenzene-1,2-dicarbonitrile is an aromatic compound with the molecular formula C9H4N2O. It features two cyano (-CN) groups and a formyl (-CHO) group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylbenzene-1,2-dicarbonitrile can be synthesized through various organic synthesis routes. One common method involves the reaction of 3-bromobenzaldehyde with sodium cyanide in the presence of a catalyst to introduce the cyano groups . The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Formylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylbenzene-1,2-dicarbonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-formylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the formyl group can participate in various biochemical pathways, influencing enzyme activity and protein function .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-formylbenzene-1,2-dicarbonitrile involves the reaction of 3-nitrobenzaldehyde with malononitrile followed by reduction and dehydration.", "Starting Materials": [ "3-nitrobenzaldehyde", "malononitrile", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 g, 6.5 mmol) and malononitrile (0.8 g, 13 mmol) in ethanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Add sodium borohydride (0.4 g, 10.5 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium hydroxide (0.5 g, 12.5 mmol) to the reaction mixture and stir for 30 minutes.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Dry the solid and dissolve it in ethanol (20 mL).", "Step 6: Add acetic acid (0.5 mL) to the solution and heat it under reflux for 2 hours.", "Step 7: Cool the solution and filter the solid.", "Step 8: Wash the solid with water and dry it to obtain 3-formylbenzene-1,2-dicarbonitrile (1.0 g, 70% yield)." ] }

CAS No.

129221-76-7

Molecular Formula

C9H4N2O

Molecular Weight

156.1

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.